molecular formula C13H10N2O B14451335 8-Aminophenanthridin-6(5H)-one CAS No. 78266-52-1

8-Aminophenanthridin-6(5H)-one

Cat. No.: B14451335
CAS No.: 78266-52-1
M. Wt: 210.23 g/mol
InChI Key: XUZGPGXCMMSYDH-UHFFFAOYSA-N
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Description

8-Aminophenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds that contain nitrogen atoms within their ring structures. This particular compound is characterized by an amino group at the 8th position and a ketone group at the 6th position, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminophenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzaldehyde and aniline, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and sometimes solvents like ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Aminophenanthridin-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

8-Aminophenanthridin-6(5H)-one has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Aminophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the context of its use, such as its role as an antimicrobial agent or a chemical reagent.

Comparison with Similar Compounds

8-Aminophenanthridin-6(5H)-one can be compared with other phenanthridine derivatives, such as:

    9-Amino-phenanthridine-6-carboxylic acid: This compound has a carboxylic acid group at the 6th position instead of a ketone group, leading to different chemical properties and reactivity.

    Phenanthridine: The parent compound without any substituents, which serves as a basis for understanding the effects of different functional groups.

Properties

CAS No.

78266-52-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

8-amino-5H-phenanthridin-6-one

InChI

InChI=1S/C13H10N2O/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,14H2,(H,15,16)

InChI Key

XUZGPGXCMMSYDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)N2

Origin of Product

United States

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